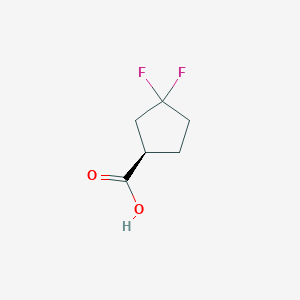

(R)-3,3-difluorocyclopentanecarboxylic acid

Übersicht

Beschreibung

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and purification methods.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the rate of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, etc.Wissenschaftliche Forschungsanwendungen

Deoxyfluorination of Carboxylic Acids

- The development of bench-stable fluorination reagents, such as 3,3-Difluoro-1,2-diphenylcyclopentene (CpFluor), has been highlighted for its efficiency in the deoxyfluorination of carboxylic acids. This method facilitates the transformation of various carboxylic acids into acyl fluorides under neutral conditions, showcasing a pathway that could be applicable to (R)-3,3-difluorocyclopentanecarboxylic acid for the synthesis of acyl fluorides or amidation products (Wang et al., 2021).

Environmental Monitoring and Remediation

- The use of chemosensors for detecting metal ions in environmental samples demonstrates the application of fluorinated compounds in environmental monitoring. While the study primarily focuses on thiophene-2-carboxylic acid hydrazide-based chemosensors, the principles could extend to the use of fluorinated cyclopentanecarboxylic acids in designing sensitive and selective probes for environmental pollutants (Tekuri & Trivedi, 2017).

Photocatalytic Degradation of Pollutants

- Research into the photocatalytic decomposition of persistent pollutants, such as perfluorooctanoic acid (PFOA), using composite catalysts suggests a potential application for fluorinated carboxylic acids in the degradation of environmental contaminants. The effectiveness of TiO2-reduced graphene oxide composites could inform strategies for degrading or modifying (R)-3,3-difluorocyclopentanecarboxylic acid-based pollutants (Gómez-Ruiz et al., 2018).

Catalysis and Chemical Synthesis

- The synthesis of environmentally relevant fluorinated surfactants highlights the ongoing interest and challenges in producing fluorinated compounds, including carboxylic acids, for various industrial applications. This review underscores the significance of synthetic methodologies for fluorinated compounds, potentially relevant to the synthesis and application of (R)-3,3-difluorocyclopentanecarboxylic acid in creating novel materials or chemicals (Lehmler, 2005).

Advanced Materials and Applications

- In the field of dye-sensitized solar cells, the development of new photosensitizers with specific structural features, such as polycyclic aromatic hydrocarbons, demonstrates the role of specialized chemical entities in achieving high efficiency and stability in solar energy conversion. The principles of designing such compounds could be relevant to the exploration of (R)-3,3-difluorocyclopentanecarboxylic acid derivatives for advanced material applications (Ren et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This involves identifying areas of further research or potential applications of the compound.

For a specific compound, these aspects would be studied using a combination of experimental techniques and theoretical calculations, and the results would be reported in scientific literature. Therefore, analyzing all relevant papers is crucial for a comprehensive understanding of the compound. However, the availability of such information largely depends on how extensively the compound has been studied.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

(1R)-3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3-difluorocyclopentanecarboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)